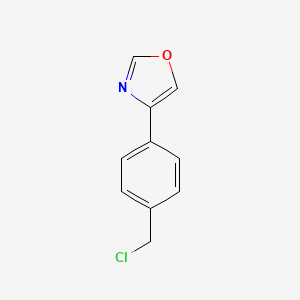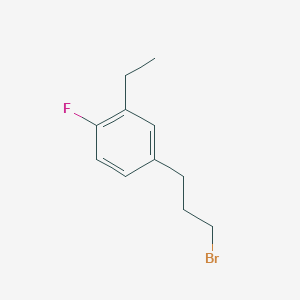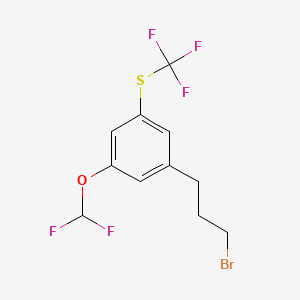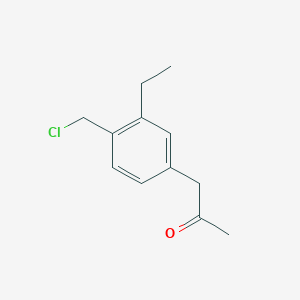
1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloromethyl group and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-(chloromethyl)-3-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The ketone moiety may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
類似化合物との比較
1-(4-Methylphenyl)propan-2-one: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-(4-Chlorophenyl)propan-2-one: Similar structure but without the ethyl group, leading to variations in chemical behavior.
1-(4-(Bromomethyl)-3-ethylphenyl)propan-2-one: The bromomethyl group provides different reactivity compared to the chloromethyl group.
Uniqueness: 1-(4-(Chloromethyl)-3-ethylphenyl)propan-2-one is unique due to the presence of both chloromethyl and ethyl groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C12H15ClO |
|---|---|
分子量 |
210.70 g/mol |
IUPAC名 |
1-[4-(chloromethyl)-3-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H15ClO/c1-3-11-7-10(6-9(2)14)4-5-12(11)8-13/h4-5,7H,3,6,8H2,1-2H3 |
InChIキー |
MJFRERODGAUHID-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)CC(=O)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


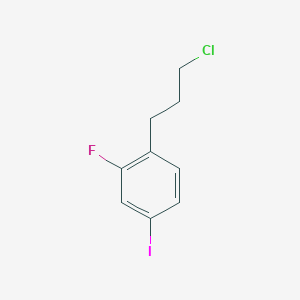
![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)
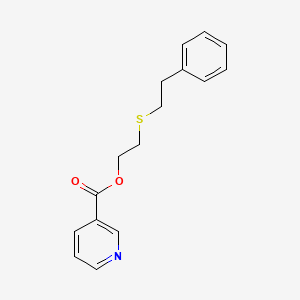
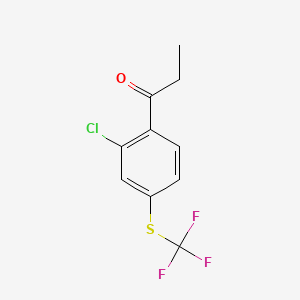
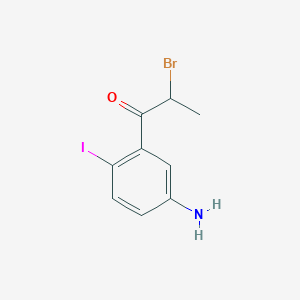

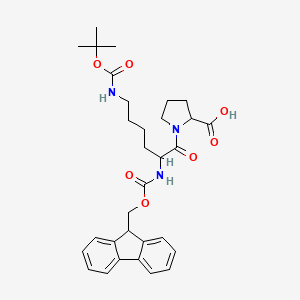
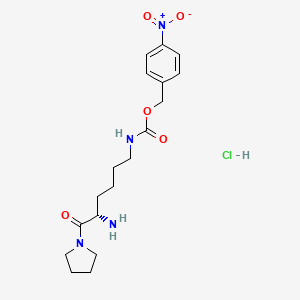

![7-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B14051280.png)
